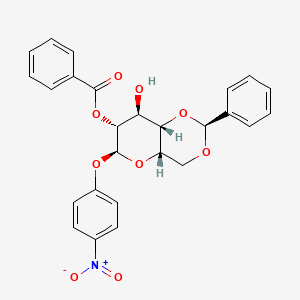

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside

CAS No.:

Cat. No.: VC13644476

Molecular Formula: C26H23NO9

Molecular Weight: 493.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23NO9 |

|---|---|

| Molecular Weight | 493.5 g/mol |

| IUPAC Name | [(2S,4aS,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

| Standard InChI | InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21-,22+,23+,25-,26+/m0/s1 |

| Standard InChI Key | VNTMIDIVOUQVNN-POXULCJJSA-N |

| Isomeric SMILES | C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O[C@H](O1)C5=CC=CC=C5 |

| SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

| Canonical SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula is C₂₆H₂₃NO₉, with a molecular weight of 493.5 g/mol. Its IUPAC name, [(2S,4aS,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl] benzoate, reflects its stereochemical complexity. Key structural elements include:

-

A 4,6-O-benzylidene group that rigidifies the pyranose ring into a half-chair conformation, critical for substrate recognition by glycosidases .

-

A 2-O-benzoyl group that modulates electronic effects and steric hindrance at the anomeric center.

-

A 4-nitrophenyl aglycone that acts as a chromogenic reporter upon enzymatic hydrolysis .

The compound’s isomeric SMILES string, C1[C@H]2C@HOC@HC5=CC=CC=C5, confirms its alpha-D-mannopyranoside configuration.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 493.5 g/mol | |

| IUPAC Name | [(2S,4aS,6S,7R,8S,8aS)-8-... | |

| Standard InChIKey | VNTMIDIVOUQVNN-POXULCJJSA-N | |

| Solubility | Likely polar aprotic solvents |

The benzylidene and benzoyl groups enhance solubility in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, while the nitrophenyl moiety imparts UV-Vis activity (λₘₐₓ ≈ 400 nm) .

Synthesis and Stereochemical Control

Key Synthetic Strategies

The synthesis of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves multi-step protection-deprotection sequences:

-

Benzylidene Protection: 4,6-O-Benzylidene formation using benzaldehyde dimethyl acetal under acidic conditions locks the mannose into a rigid conformation, favoring alpha-glycoside formation .

-

Benzoylation at C2: Selective benzoylation with benzoyl chloride in pyridine introduces electron-withdrawing groups that stabilize the oxacarbenium ion intermediate during glycosylation .

-

Nitrophenyl Glycosidation: Coupling the protected mannose with 4-nitrophenol via trichloroacetimidate or thioglycoside activation ensures alpha-selectivity .

Stereoselectivity in Glycosylation

Biochemical Applications and Research Findings

Glycosidase Activity Profiling

This compound serves as a substrate for alpha-mannosidases, enzymes critical for N-glycan processing in eukaryotes. Hydrolysis of the alpha-mannosidic bond releases 4-nitrophenol, detectable at 405 nm (ε ≈ 18,000 M⁻¹cm⁻¹) . Researchers have employed it to:

-

Characterize enzyme kinetics (e.g., Kₘ, Vₘₐₓ) for recombinant alpha-mannosidases.

-

Screen microbial libraries for novel glycosidases with industrial applications .

-

Investigate inhibitor efficacy in lysosomal storage disorders like alpha-mannosidosis.

Enzyme-Substrate Interactions

Crystallographic studies using analogous compounds reveal that the benzylidene group mimics the natural substrate’s transition state, inducing strain in the glycosidic bond that lowers activation energy . The benzoyl group at C2 sterically hinders water access to the anomeric center, making the compound resistant to non-specific hydrolysis.

Comparative Analysis with Structural Analogues

| Feature | 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside | 4-Nitrophenyl alpha-D-mannopyranoside |

|---|---|---|

| Molecular Weight | 493.5 g/mol | 301.25 g/mol |

| Protective Groups | Benzylidene, benzoyl | None |

| Enzymatic Hydrolysis Rate | Slower (due to steric hindrance) | Faster |

| Applications | Mechanistic studies, inhibitor screening | High-throughput assays |

The addition of protective groups in the former compound enhances stability and specificity, albeit at the cost of reduced hydrolysis rates compared to simpler analogues like 4-Nitrophenyl alpha-D-mannopyranoside .

Future Directions and Research Opportunities

-

Tailored Substrate Design: Introducing fluorinated or isotopically labeled variants could enable advanced mechanistic studies via ¹⁹F NMR or kinetic isotope effects .

-

Therapeutic Development: Modifying the benzylidene group to mimic disease-specific glycans may yield targeted inhibitors for cancer or infectious diseases.

-

Enzyme Engineering: Directed evolution of alpha-mannosidases using this substrate could produce enzymes with enhanced catalytic efficiency for industrial biocatalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume